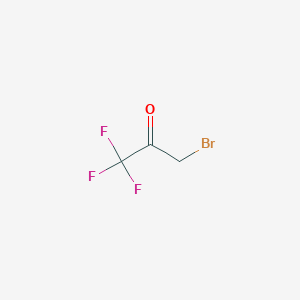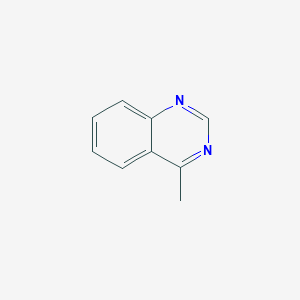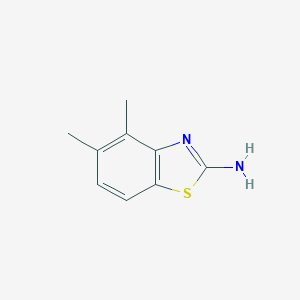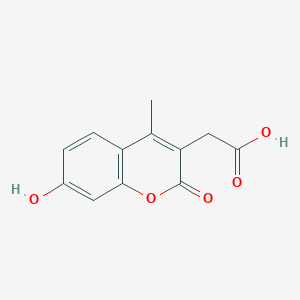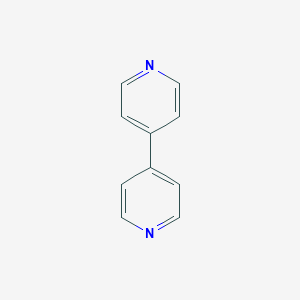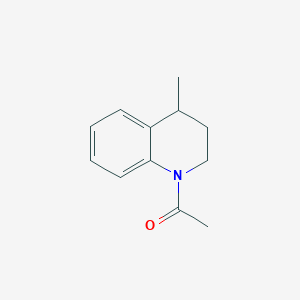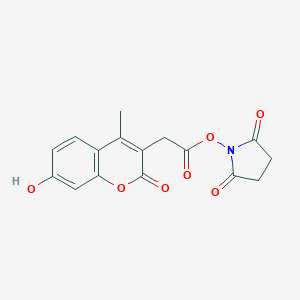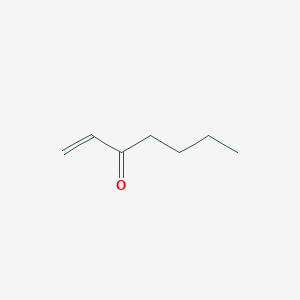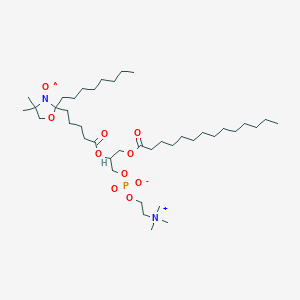
6-Dmpcsl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dmpcsl, also known as 6-(dimethylamino)-4-methylcoumarin-3-sulfonyl chloride, is a fluorescent labeling reagent used in biochemical and physiological research. It is commonly used to label proteins, peptides, and nucleic acids for detection and quantification purposes. In
Mecanismo De Acción
The mechanism of action of 6-DmpcslDmpcsl involves the formation of a covalent bond between the labeling reagent and the target molecule. The labeling reagent contains a sulfonyl chloride group that reacts with the amino or thiol group of the target molecule. The resulting product is a fluorescently labeled molecule that can be detected and quantified using fluorescence-based techniques.
Efectos Bioquímicos Y Fisiológicos
6-DmpcslDmpcsl labeling has minimal biochemical and physiological effects on the target molecule. The labeling reagent does not alter the structure or function of the target molecule, and the labeled molecule retains its biological activity. However, it is important to note that the labeling reagent may interfere with certain assays or experiments, and optimization of labeling conditions may be necessary.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-DmpcslDmpcsl for labeling include its high sensitivity, specificity, and stability. The labeling reagent is also relatively easy to use and can be used in a variety of fluorescence-based assays. However, there are also limitations to the use of 6-DmpcslDmpcsl. The labeling reagent may not be suitable for certain target molecules, and optimization of labeling conditions may be necessary. In addition, the labeling reagent may interfere with certain assays or experiments, and careful consideration of experimental design is necessary.
Direcciones Futuras
There are several future directions for the use of 6-DmpcslDmpcsl in scientific research. One direction is the development of new labeling reagents with improved sensitivity, specificity, and stability. Another direction is the use of 6-DmpcslDmpcsl in new fluorescence-based assays for the detection and quantification of biomolecules. Finally, the use of 6-DmpcslDmpcsl in live-cell imaging and in vivo studies may also be an area of future research.
Conclusion:
In conclusion, 6-DmpcslDmpcsl is a fluorescent labeling reagent used in biochemical and physiological research. Its high sensitivity, specificity, and stability make it a valuable tool for the detection and quantification of biomolecules. While there are limitations to its use, careful consideration of experimental design can overcome these limitations. The future of 6-DmpcslDmpcsl in scientific research is promising, with potential applications in new assays and in vivo studies.
Métodos De Síntesis
The synthesis of 6-DmpcslDmpcsl involves the reaction of 6-Dmpcslchloro-4-methylcoumarin-3-sulfonyl chloride with dimethylamine. The reaction takes place in anhydrous tetrahydrofuran under reflux with the addition of triethylamine as a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Aplicaciones Científicas De Investigación
6-DmpcslDmpcsl is widely used in scientific research for labeling proteins, peptides, and nucleic acids. It is commonly used in fluorescence-based assays such as enzyme-linked immunosorbent assay (ELISA), western blotting, and flow cytometry. 6-DmpcslDmpcsl can also be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Propiedades
Número CAS |
131483-46-0 |
|---|---|
Nombre del producto |
6-Dmpcsl |
Fórmula molecular |
C40H78N2O10P |
Peso molecular |
778 g/mol |
InChI |
InChI=1S/C40H78N2O10P/c1-8-10-12-14-16-17-18-19-20-21-23-27-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)28-24-26-30-40(29-25-22-15-13-11-9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3 |
Clave InChI |
ZYCXVLAIMUIENS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
Sinónimos |
1-myristoyl-2-(6-(4,4-dimethyloxazolidine-N-oxyl)myristoyl)-3-phosphatidylcholine 6-DMPCSL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



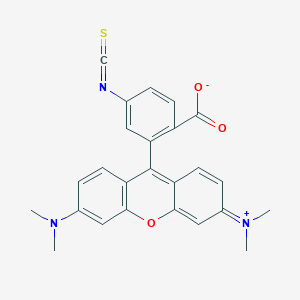
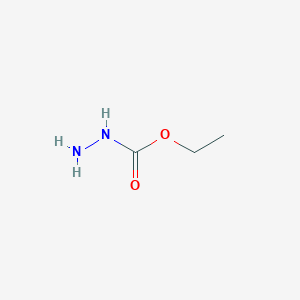
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
